molecular formula C₁₄H₉ClF₃NO₆S B1142767 rac 7-Hydroxy Efavirenz 7-O-Sulfate CAS No. 1702668-51-6

rac 7-Hydroxy Efavirenz 7-O-Sulfate

Cat. No.: B1142767
CAS No.: 1702668-51-6
M. Wt: 411.74
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Description

rac 7-Hydroxy Efavirenz 7-O-Sulfate: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection. This compound is a sulfate conjugate of 7-Hydroxy Efavirenz, which is a metabolite of Efavirenz. It is used in scientific research and industrial applications, particularly in the study of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz 7-O-Sulfate typically involves the hydroxylation of Efavirenz followed by sulfation. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: rac 7-Hydroxy Efavirenz 7-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms .

Scientific Research Applications

rac 7-Hydroxy Efavirenz 7-O-Sulfate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of rac 7-Hydroxy Efavirenz 7-O-Sulfate involves its interaction with enzymes involved in drug metabolism. It acts as a substrate for sulfotransferases, leading to the formation of sulfate conjugates. These conjugates are more water-soluble and can be excreted more easily from the body. The compound’s molecular targets include various enzymes in the liver that are responsible for drug metabolism .

Comparison with Similar Compounds

    rac 7-Hydroxy Efavirenz: A hydroxylated metabolite of Efavirenz.

    Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor.

    Efavirenz 8-Hydroxy: Another hydroxylated metabolite of Efavirenz.

Uniqueness: rac 7-Hydroxy Efavirenz 7-O-Sulfate is unique due to its sulfate conjugate form, which enhances its water solubility and excretion. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics, as it provides insights into the body’s handling of sulfate conjugates .

Properties

CAS No.

1702668-51-6

Molecular Formula

C₁₄H₉ClF₃NO₆S

Molecular Weight

411.74

Synonyms

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-7-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origin of Product

United States

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